molecular formula C20H23N5O4 B11193402 4-hydroxy-N-(4-methoxyphenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

4-hydroxy-N-(4-methoxyphenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11193402
M. Wt: 397.4 g/mol
InChI Key: PUHWEBXAXKBHLD-UHFFFAOYSA-N
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Description

4-hydroxy-N-(4-methoxyphenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a piperidine ring, a methoxyphenyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-methoxyphenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-methoxyphenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

4-hydroxy-N-(4-methoxyphenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industry: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(4-methoxyphenyl)-7-oxo-2-(piperidin-1-yl)-pyrimidine-5-carboxamide
  • 4-hydroxy-N-(4-methoxyphenyl)-7-oxo-2-(piperidin-1-yl)-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Uniqueness

The uniqueness of 4-hydroxy-N-(4-methoxyphenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide lies in its specific structural features, such as the presence of both a piperidine ring and a methoxyphenyl group. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C20H23N5O4/c1-29-13-7-5-12(6-8-13)21-18(27)14-11-15(26)22-17-16(14)19(28)24-20(23-17)25-9-3-2-4-10-25/h5-8,14H,2-4,9-11H2,1H3,(H,21,27)(H2,22,23,24,26,28)

InChI Key

PUHWEBXAXKBHLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4

Origin of Product

United States

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